Protopine
Protopine
Protopine is a dibenzazecine alkaloid isolated from Fumaria vaillantii. It has a role as a plant metabolite.
Protopine is a natural product found in Corydalis solida, Corydalis ternata, and other organisms with data available.
Protopine is a benzylisoquinoline alkaloid occurring in opium poppies and other plants of the family papaveraceae. It has been found to inhibit histamine H1 receptors and platelet aggregation, and acts as an opioid analgesic.
See also: Sanguinaria canadensis root (part of); Chelidonium majus flowering top (part of).
Protopine is a natural product found in Corydalis solida, Corydalis ternata, and other organisms with data available.
Protopine is a benzylisoquinoline alkaloid occurring in opium poppies and other plants of the family papaveraceae. It has been found to inhibit histamine H1 receptors and platelet aggregation, and acts as an opioid analgesic.
See also: Sanguinaria canadensis root (part of); Chelidonium majus flowering top (part of).
Brand Name:
Vulcanchem
CAS No.:
130-86-9
VCID:
VC0540451
InChI:
InChI=1S/C20H19NO5/c1-21-5-4-13-7-18-19(25-10-24-18)8-14(13)16(22)6-12-2-3-17-20(15(12)9-21)26-11-23-17/h2-3,7-8H,4-6,9-11H2,1H3
SMILES:
CN(CCC1=C2C=C3C(OCO3)=C1)CC4=C(CC2=O)C=CC5=C4OCO5
Molecular Formula:
C20H19NO5
Molecular Weight:
353.4 g/mol
Protopine
CAS No.: 130-86-9
Cat. No.: VC0540451
Molecular Formula: C20H19NO5
Molecular Weight: 353.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | Protopine is a dibenzazecine alkaloid isolated from Fumaria vaillantii. It has a role as a plant metabolite. Protopine is a natural product found in Corydalis solida, Corydalis ternata, and other organisms with data available. Protopine is a benzylisoquinoline alkaloid occurring in opium poppies and other plants of the family papaveraceae. It has been found to inhibit histamine H1 receptors and platelet aggregation, and acts as an opioid analgesic. See also: Sanguinaria canadensis root (part of); Chelidonium majus flowering top (part of). |
|---|---|
| CAS No. | 130-86-9 |
| Molecular Formula | C20H19NO5 |
| Molecular Weight | 353.4 g/mol |
| IUPAC Name | 15-methyl-7,9,19,21-tetraoxa-15-azapentacyclo[15.7.0.04,12.06,10.018,22]tetracosa-1(17),4,6(10),11,18(22),23-hexaen-3-one |
| Standard InChI | InChI=1S/C20H19NO5/c1-21-5-4-13-7-18-19(25-10-24-18)8-14(13)16(22)6-12-2-3-17-20(15(12)9-21)26-11-23-17/h2-3,7-8H,4-6,9-11H2,1H3 |
| Standard InChI Key | GPTFURBXHJWNHR-UHFFFAOYSA-N |
| SMILES | CN(CCC1=C2C=C3C(OCO3)=C1)CC4=C(CC2=O)C=CC5=C4OCO5 |
| Canonical SMILES | CN1CCC2=CC3=C(C=C2C(=O)CC4=C(C1)C5=C(C=C4)OCO5)OCO3 |
| Appearance | Solid powder |
| Colorform | Monoclinic prisms from alcohol + chloroform |
| Melting Point | 208 °C |
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